Physicochemical and Reactivity Profile vs. Free Acid Analog
The target compound is the methyl ester form, which provides a distinct reactivity profile compared to its free acid analog, 5-methyl-6-morpholinonicotinic acid (CAS 1355225-89-6). The methyl ester serves as a protected carboxyl group, enabling selective reactions at other positions. This is a key differentiator for synthetic chemists. This comparison is based on well-established chemical principles for this class of compounds.
| Evidence Dimension | Functional Group Reactivity |
|---|---|
| Target Compound Data | Methyl ester (protected carboxyl) |
| Comparator Or Baseline | 5-Methyl-6-morpholinonicotinic acid (free carboxylic acid) |
| Quantified Difference | Qualitative difference in reactivity |
| Conditions | Standard organic synthesis conditions |
Why This Matters
The methyl ester form is a crucial intermediate for further derivatization, allowing chemists to perform reactions that would be impossible or inefficient with the free acid, directly impacting synthetic route viability and yield.
- [1] Kuujia. (n.d.). Cas no 1355190-01-0 (5-Methyl-6-morpholin-4-yl-nicotinic acid methyl ester). View Source
